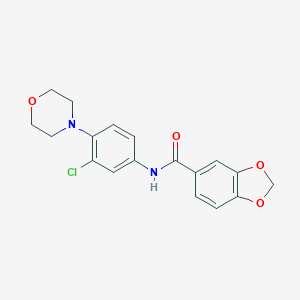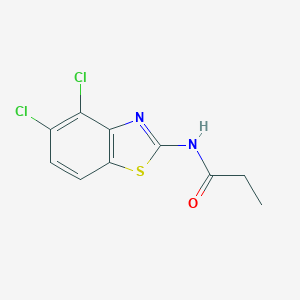
N~5~-(3-chloro-4-morpholinophenyl)-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~5~-(3-chloro-4-morpholinophenyl)-1,3-benzodioxole-5-carboxamide, also known as BIBX1382, is a synthetic compound that belongs to the family of selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. It has been extensively studied for its potential application in cancer therapy due to its ability to block the EGFR signaling pathway, which is known to be involved in the development and progression of various types of cancer.
Mecanismo De Acción
N~5~-(3-chloro-4-morpholinophenyl)-1,3-benzodioxole-5-carboxamide exerts its anti-cancer effects by blocking the EGFR signaling pathway, which is known to be involved in the development and progression of various types of cancer. EGFR is a transmembrane receptor that is overexpressed in many types of cancer, and its activation leads to the activation of downstream signaling pathways that promote cell proliferation, survival, and angiogenesis. This compound binds to the ATP-binding site of EGFR and inhibits its kinase activity, thereby blocking the downstream signaling pathways and inhibiting the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer effects, the compound has been shown to inhibit the growth and proliferation of other types of cells, including endothelial cells and smooth muscle cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and to reduce the expression of adhesion molecules on endothelial cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N~5~-(3-chloro-4-morpholinophenyl)-1,3-benzodioxole-5-carboxamide is its specificity for EGFR, which makes it a useful tool for studying the role of EGFR in various biological processes. However, one of the limitations of this compound is its relatively low potency compared to other EGFR inhibitors, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N~5~-(3-chloro-4-morpholinophenyl)-1,3-benzodioxole-5-carboxamide. One area of research is the development of more potent and selective EGFR inhibitors based on the structure of this compound. Another area of research is the investigation of the potential use of this compound in combination with other anti-cancer agents, such as chemotherapy or radiation therapy. Finally, there is a need for further studies to elucidate the molecular mechanisms underlying the anti-cancer effects of this compound, and to identify potential biomarkers that can predict response to treatment with the compound.
Métodos De Síntesis
The synthesis of N~5~-(3-chloro-4-morpholinophenyl)-1,3-benzodioxole-5-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the preparation of 3-chloro-4-morpholinophenylamine, which is then reacted with 1,3-benzodioxole-5-carboxylic acid to form the desired product, this compound. The synthesis of this compound has been described in detail in several research articles, and the compound has been synthesized using various methods with varying degrees of success.
Aplicaciones Científicas De Investigación
N~5~-(3-chloro-4-morpholinophenyl)-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential applications in cancer therapy. The compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and has been tested in clinical trials for the treatment of various types of cancer, including non-small cell lung cancer, head and neck cancer, and colorectal cancer.
Propiedades
Fórmula molecular |
C18H17ClN2O4 |
|---|---|
Peso molecular |
360.8 g/mol |
Nombre IUPAC |
N-(3-chloro-4-morpholin-4-ylphenyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C18H17ClN2O4/c19-14-10-13(2-3-15(14)21-5-7-23-8-6-21)20-18(22)12-1-4-16-17(9-12)25-11-24-16/h1-4,9-10H,5-8,11H2,(H,20,22) |
Clave InChI |
FADNEGHJPFCEPB-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)Cl |
SMILES canónico |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea](/img/structure/B251248.png)
![N-[(4-sulfamoylanilino)-sulfanylidenemethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251249.png)
![N-(2-furoyl)-N'-[2-(4-isobutyryl-1-piperazinyl)phenyl]thiourea](/img/structure/B251250.png)
![N-[2-(4-Isobutyryl-piperazin-1-yl)-phenyl]-3,4-dimethyl-benzamide](/img/structure/B251251.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251254.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B251255.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B251257.png)
![2,2-dimethyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251258.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B251260.png)

![N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-methylbenzamide](/img/structure/B251267.png)
![2-[4-(butan-2-yl)phenoxy]-N-(2-ethyl-2H-tetrazol-5-yl)acetamide](/img/structure/B251268.png)

